Sodium dicamba

Description

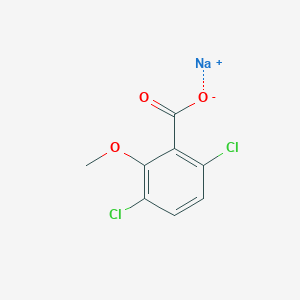

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZCHRAMVPCKDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2O3.Na, C8H5Cl2NaO3 | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027450 | |

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dicamba appears as solid crystals., Solid; [CAMEO] | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

38 G SOLUBLE IN 100 ML WATER, The solubility of the sodium salt of dicamba in water is about 40%. | |

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1982-69-0 | |

| Record name | SODIUM DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-methoxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,6-dichloro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U752K13RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Industrial Production of Sodium Dicamba

Chemical Pathways for Dicamba (B1670444) Core Synthesis

The industrial synthesis of dicamba, a benzoic acid derivative, has evolved over time, with several chemical pathways being developed. coresta.orgfbn.com A common and historically significant route starts from 1,2,4-trichlorobenzene (B33124). This process involves:

Formation of 2,5-dichlorophenol (B122974): 1,2,4-trichlorobenzene is reacted with methanol (B129727) and sodium hydroxide (B78521) (NaOH) to yield 2,5-dichlorophenol. nih.gov

Carboxylation: The resulting 2,5-dichlorophenol undergoes a Kolbe-Schmitt carboxylation reaction, where it is treated with carbon dioxide (CO2) under pressure to introduce a carboxyl group, forming 3,6-dichlorosalicylic acid. nih.govpatsnap.com This step is often carried out at high temperatures and pressures. researchgate.net

Methylation: The hydroxyl group of 3,6-dichlorosalicylic acid is then methylated using a methylating agent like dimethyl sulfate (B86663) to produce dicamba. nih.gov

Another significant pathway utilizes 2,5-dichloroaniline (B50420) as the starting material. This method involves the diazotization of 2,5-dichloroaniline, followed by hydrolysis to produce 2,5-dichlorophenol, which then proceeds through the carboxylation and methylation steps as described above. google.com

More recent innovations in dicamba synthesis have explored alternative routes to avoid the harsh conditions of the Kolbe-Schmitt reaction. One such method involves the synthesis of 3,6-dichlorosalicylic acid from salicylic (B10762653) acid in a four-step process. researchgate.net Other patented methods describe the synthesis of dicamba starting from 2,5-dichlorophenol through sulfonation and bromination reactions, followed by a series of transformations to yield the final product. google.com

A greener synthesis route has also been reported, which involves the hydroxylation of 1,4-dichlorobenzene (B42874) using hydrogen peroxide as an oxidant, catalyzed by vanadium pentoxide (V2O5), to produce 2,5-dichlorophenol. This intermediate is then carboxylated to form 3,6-dichlorosalicylic acid. researchgate.net

The choice of a specific synthetic pathway in an industrial setting depends on factors such as the availability and cost of raw materials, reaction efficiency, energy consumption, and environmental considerations. patsnap.com

Conversion to Sodium Salt Formulations

Dicamba is an acidic compound and is typically converted into a salt form for commercial use to improve its handling and solubility characteristics. awsjournal.orgfao.org The sodium salt of dicamba is a common formulation. fbn.comorst.edu The conversion of dicamba acid to sodium dicamba can be achieved through several methods:

Reaction with a Sodium Base in Solution: A conventional method involves reacting dicamba acid with a sodium base, such as sodium hydroxide (liquid caustic soda) or sodium carbonate, in an aqueous solution. google.com The resulting this compound solution is then typically dried to obtain the solid product.

Solid-Solid Reaction: An alternative approach involves a solid-solid reaction between dicamba acid and a solid alkaline substance like sodium carbonate or sodium bicarbonate. google.com This method can simplify the process by eliminating the need for a solvent and subsequent drying from a solution, potentially reducing energy consumption. google.com The reaction can be carried out by mixing the solid reactants, sometimes with the addition of a small amount of water to initiate the reaction, at a controlled temperature. google.com

Saponification of Dicamba Methyl Ester: Another pathway to produce this compound directly is through the saponification of dicamba methyl ester. google.com In this process, dicamba methyl ester is reacted with a sodium hydroxide solution in a saponification rectifying column. This one-step method can yield a high-purity product and reduces waste by avoiding the acidification step required in other processes. google.com

Table 1: Comparison of Methods for Conversion of Dicamba to this compound

| Method | Reactants | Process Description | Advantages | Disadvantages |

| Reaction in Solution | Dicamba acid, Sodium hydroxide or Sodium carbonate solution | The reactants are mixed in a solvent (typically water), and the resulting salt is isolated by drying. google.com | Well-established and straightforward. | Requires a drying step, which can be energy-intensive. |

| Solid-Solid Reaction | Dicamba acid, Solid sodium carbonate or sodium bicarbonate | The solid reactants are mixed, and the reaction is initiated, sometimes with a small amount of water, at a controlled temperature. google.com | Simplified process, reduced energy consumption as it can eliminate the need for a separate drying step. google.com | May require specific equipment to ensure thorough mixing and reaction of solids. |

| Saponification of Dicamba Methyl Ester | Dicamba methyl ester, Sodium hydroxide solution | The reaction is carried out in a saponification rectifying column, directly producing this compound. google.com | One-step process, high purity product, reduced waste streams. google.com | Requires the synthesis of the dicamba methyl ester intermediate. |

Manufacturing Considerations for Granular Formulations

This compound is often formulated as water-soluble granules (SG) or water-dispersible granules (WG). fao.orgfao.org The manufacturing of these granular formulations involves several critical considerations to ensure the final product meets quality standards for flowability, dissolution, and stability. fao.org

The process generally involves mixing the technical-grade this compound with various inert ingredients, known as formulants, such as carriers and surfactants. google.comfao.org These formulants play a crucial role in the performance of the granular product.

Key manufacturing steps and considerations include:

Mixing: Homogeneous mixing of this compound with formulants is essential for product consistency. fao.org

Granulation: This step transforms the powdered mixture into granules. The temperature during granulation is a critical parameter and is often kept below 50°C to prevent degradation of the active ingredient. google.com

Drying: After granulation, the product is dried to a specific moisture content. The drying temperature is carefully controlled, typically between 65°C and 80°C, to avoid thermal degradation while ensuring adequate moisture removal. google.com

Screening: The dried granules are screened to obtain a uniform particle size distribution, which is important for handling and dissolution characteristics. google.com

The choice of inorganic fillers, such as sodium sulfate or sodium carboxymethylcellulose, and surfactants can significantly impact the properties of the final granular product, including its suspensibility, disintegration time, and foaming characteristics upon dissolution in water. google.com For instance, the use of specific surfactants can improve the rate at which the granules dissolve and disperse in the spray tank. google.com

The final product is expected to be free-flowing, essentially non-dusty, and free from hard lumps to ensure ease of handling and accurate measurement by the end-user. fao.orgfao.org

Auxinic Mimicry and Plant Hormone Regulation

Dicamba's herbicidal activity stems from its ability to act as an auxin agonist. bayer.ca By mimicking natural auxin, it interferes with the intricate hormonal regulation that governs plant growth and development. bayer.caresearchgate.net

Interaction with Indole-3-acetic Acid Pathways

Synthetic auxins, including dicamba, are structurally similar to IAA, possessing an aromatic ring and a carboxyl group. scielo.br This structural resemblance allows them to interact with components of the plant's auxin signaling pathways. researchgate.netscielo.br The primary mechanism involves binding to auxin receptors, specifically the TRANSPORT INHIBITOR RESISTANT 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein complexes. researchgate.netscielo.brnih.govmountainscholar.org This binding facilitates the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs) and promotes the transcription of auxin-responsive genes. scielo.br While dicamba interacts with TIR1/AFB receptors, studies have shown differential binding affinities compared to natural auxin or other synthetic auxins like 2,4-D. nih.govscielo.brnih.gov For instance, research in Arabidopsis indicates that TIR1 and AFB5 are required for the dicamba-responsiveness of some genes, and mutations in these receptors can confer resistance to dicamba. researchgate.netnih.govscielo.brnih.gov

Modulation of Plant Growth and Development Processes

Exposure to high concentrations of dicamba leads to abnormal and uncontrollable plant growth, disrupting normal physiological functions. engeniaherbicide.comorst.eduorst.edu This deregulation of growth processes manifests as symptoms such as rapid abnormal cell growth, irregular cell division and elongation, leaf cupping and puckering, epinasty (downward bending of plant parts), reduced plant height, and ultimately, plant death. bayer.camda.state.mn.usengeniaherbicide.comorst.eduumich.eduawsjournal.orgfrontiersin.orgnih.gov Dicamba can also negatively impact processes like transpiration and photosynthesis. bayer.ca The uncontrolled growth and disruption of cellular transport systems contribute to the observed phytotoxic effects. awsjournal.orgfrontiersin.org

Genomic and Transcriptomic Responses to Dicamba Exposure

Dicamba exposure triggers significant changes in plant gene expression, affecting various physiological pathways. researchgate.netnih.govnih.gov Whole-genome and transcriptomic analyses have provided insights into these molecular responses. researchgate.netnih.govbioone.orgillinois.educambridge.org

Activation of Stress-Responsive Gene Networks

Studies have shown that dicamba treatment stimulates the expression of many stress-responsive genes. researchgate.netnih.gov These include genes involved in detoxification processes, such as those encoding glutathione (B108866) S-transferases (GSTs) and cytochrome P450s. researchgate.netnih.govcambridge.org The induction of these genes suggests that plants activate defense mechanisms in response to dicamba-induced stress. researchgate.netnih.govillinois.educambridge.org Other stress-related pathways, such as those involving reactive oxygen species (ROS) and oxidative stress, are also activated upon dicamba exposure. illinois.educambridge.orgfao.orgresearchgate.netresearchgate.net

Regulation of Phytohormone Biosynthesis and Signaling Genes (e.g., Auxin, Ethylene (B1197577), Abscisic Acid)

Dicamba significantly impacts the expression of genes involved in the biosynthesis and signaling of other phytohormones, notably ethylene and abscisic acid (ABA), in addition to auxin-specific genes. researchgate.netnih.govnih.govfao.orgresearchgate.netresearchgate.netecoevorxiv.org The high levels of synthetic auxin induced by dicamba are known to stimulate ethylene biosynthesis, which is followed by ABA biosynthesis. nih.govfao.org Transcriptomic data supports this, showing the upregulation of genes encoding enzymes like ACC synthase, a key enzyme in ethylene production, and NCED3 and NCED5, involved in ABA biosynthesis. nih.govcambridge.orgfao.org This manipulation of phytohormone levels contributes to the cascading physiological effects observed in dicamba-treated plants, including growth inhibition and senescence. nih.govfao.org

Receptor-Mediated Signaling and Specificity

Dicamba's activity is mediated through its interaction with auxin receptors, primarily the TIR1/AFB F-box proteins. researchgate.netnih.govmountainscholar.orgscielo.brnih.gov The specificity of dicamba's interaction with these receptors contributes to its selective herbicidal activity, primarily affecting broadleaf plants. researchgate.netmda.state.mn.us Research using auxin-insensitive mutants in Arabidopsis has been instrumental in understanding the role of specific receptors in dicamba sensitivity. researchgate.netnih.govnih.govresearchgate.net For example, mutations in TIR1 and AFB5 have been shown to confer resistance to dicamba, highlighting their importance in the dicamba signaling pathway. researchgate.netnih.govscielo.brnih.gov The differential resistance observed in mutants with disruptions in different auxin signaling components suggests that dicamba's action, while broadly mimicking auxin, involves specific receptor interactions that can differ from those of other auxinic herbicides like 2,4-D. researchgate.netnih.govscielo.brnih.govresearchgate.net The precise structural basis for the differential binding of various synthetic auxins to the TIR1/AFB receptors is an area of ongoing research. nih.govnih.gov

Here is a table summarizing some of the research findings on gene expression changes in response to dicamba:

| Gene Category / Pathway | Observed Response to Dicamba Exposure (Examples) | Reference(s) |

| Stress-Responsive Genes (Detoxification) | Upregulation of Glutathione S-transferases (GSTs), Cytochrome P450s | researchgate.netnih.govcambridge.org |

| Stress-Responsive Genes (Oxidative Stress) | Activation of pathways related to hydrogen peroxide, reactive oxygen species, jasmonic acid, oxidative stress | illinois.educambridge.orgfao.orgresearchgate.netresearchgate.netecoevorxiv.org |

| Auxin Signaling Genes | Upregulation of IAA transcription factors, auxin-responsive genes | researchgate.netnih.govnih.gov |

| Ethylene Biosynthesis/Signaling Genes | Induction of ACC synthases | nih.govcambridge.orgfao.orgcambridge.org |

| Abscisic Acid (ABA) Biosynthesis/Signaling Genes | Upregulation of NCED3, NCED5 | nih.govfao.org |

| Phytohormone Signaling (General) | Activation of signaling genes, including those encoding calcium-binding proteins and kinases | nih.gov |

This table illustrates the complex molecular response of plants to dicamba, involving the modulation of multiple hormone pathways and the activation of stress defense mechanisms.

Molecular and Cellular Mode of Action of this compound

This compound is a salt form of the synthetic auxin herbicide dicamba. Dicamba, as an auxinic herbicide, mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth in susceptible plants. The molecular and cellular effects of dicamba primarily involve the disruption of normal auxin signaling and transport pathways.

Molecular and Cellular Mode of Action of Dicamba

Involvement of Auxin Signaling and Transport

The effects of dicamba at the cellular level are closely linked to its interaction with components of the auxin signaling and transport systems.

Auxin signaling in plants is mediated by a family of nuclear receptors, including TRANSPORT INHIBITOR RESPONSE1 (TIR1) and Auxin Signaling F-Box (AFB) proteins (AFB1-AFB5). These F-box proteins are components of SCF (SKP1-Cullin-F-box) ubiquitin ligase complexes. Upon binding of auxin, the SCF(TIR1/AFB) complex facilitates the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. oup.comscielo.brnih.gov The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the expression of auxin-responsive genes, leading to various growth and developmental processes. oup.comscielo.brnih.gov

Research, particularly using Arabidopsis thaliana mutants, has demonstrated that dicamba's mode of action involves interaction with specific F-box auxin receptors, notably TIR1 and AFB5. Studies comparing the sensitivity of different Arabidopsis auxin-insensitive mutants to dicamba and other auxinic herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have provided key insights. nih.govplos.orgresearchgate.netnih.gov

Mutations in the TIR1 gene (e.g., tir1-1) and the AFB5 gene (afb5) have been shown to confer resistance to dicamba. nih.govplos.orgresearchgate.netnih.govfrontiersin.orgmountainscholar.org This suggests that both TIR1 and AFB5 play roles in the perception and signaling of dicamba. Further analysis of the tir1-1/afb5 double mutant revealed an additive increase in resistance to dicamba compared to the single mutants, indicating that TIR1 and AFB5 contribute independently or synergistically to the plant's response to dicamba. nih.govplos.orgnih.govmountainscholar.org

While both receptors are involved, studies on binding affinities suggest nuances in their interaction with different auxinic compounds. In vitro assays have confirmed that TIR1 and AFB5 can bind to dicamba. frontiersin.org However, some research indicates that dicamba may exhibit relatively low binding affinity to TIR1, AFB2, and AFB5 compared to natural auxin (IAA). nih.govresearchgate.net Despite this, the genetic evidence from mutant studies strongly supports the functional involvement of TIR1 and AFB5 in mediating dicamba's effects. AFB5, in particular, has been implicated in the selective perception of certain synthetic auxins, including picloram (B1677784) and halauxifen-methyl, while TIR1 is a primary receptor for IAA and 2,4-D. nih.govnih.govfrontiersin.orggoogle.comnih.govnih.govscielo.brresearchgate.net This differential receptor specificity contributes to the varying responses of plants to different auxinic herbicides.

The interaction of dicamba with these receptors triggers the downstream auxin signaling cascade, leading to the misregulation of gene expression and the characteristic abnormal growth symptoms observed in susceptible plants.

Auxin transport, a tightly regulated process involving influx and efflux carriers, is crucial for establishing auxin gradients that control plant development. Auxinic herbicides can interact with or be affected by these transport systems.

Studies investigating the role of auxin transport in dicamba susceptibility have utilized Arabidopsis mutants with altered auxin transport capabilities. For instance, the axr4-2 mutant, which is impaired in auxin transport into cells, exhibits resistance to 2,4-D but remains susceptible to dicamba. nih.govplos.orgresearchgate.net This observation suggests that dicamba may enter plant cells through a mechanism that is either independent of the AXR4-mediated influx carrier or involves alternative transport pathways. nih.govresearchgate.net

Dicamba is known to be absorbed by plant leaves, stems, and roots and can be translocated throughout the plant via both the phloem and xylem. ucanr.eduumn.edumdpi.com The systemic movement of dicamba allows it to reach meristematic tissues where it exerts its growth-disrupting effects.

The interplay between dicamba's entry into cells, its translocation within the plant, and its impact on or interaction with auxin transport mechanisms are critical aspects of its cellular mode of action, contributing to the observed susceptibility or resistance in different plant species and genotypes.

Environmental Transformation and Persistence of Dicamba

Soil Environmental Dynamics

The behavior of dicamba (B1670444) in soil is largely governed by microbial activity and prevailing soil conditions, which dictate its degradation pathways and persistence.

Aerobic Microbial Degradation Pathways and Metabolites (e.g., 3,6-Dichlorosalicylic Acid)

Under aerobic conditions, microbial degradation is a primary dissipation mechanism for dicamba in soil. The initial and key step in the aerobic degradation of dicamba is typically the O-demethylation of the molecule. This process leads to the formation of 3,6-dichlorosalicylic acid (3,6-DCSA) asm.orgresearchgate.net. This transformation is catalyzed by specific enzymes, such as dicamba monooxygenase found in bacteria like Stenotrophomonas maltophilia DI-6, or tetrahydrofolate (THF)-dependent dicamba demethylases (Dmt50 or Dmt66) in Rhizorhabdus dicambivorans Ndbn-20 asm.orgresearchgate.net. 3,6-DCSA is considered a herbicidally inactive metabolite researchgate.net. Aerobic biotransformation is cited as the main degradation pathway for dicamba in soil and aquatic systems canada.ca.

Anaerobic Microbial Degradation Pathways and Novel Metabolites (e.g., 2,5-Dichlorophenol)

Dicamba can migrate to anoxic environments such as deep soil and groundwater, where anaerobic degradation becomes significant asm.orgnih.gov. Studies on anaerobic sludge enriched from sources like river sediment and deep paddy soil have elucidated anaerobic degradation pathways. The initial step in anaerobic degradation also involves O-demethylation to form 3,6-DCSA asm.orgresearchgate.netnih.gov. Further degradation of 3,6-DCSA under anaerobic conditions can proceed via different pathways. One proposed pathway involves the decarboxylation of 3,6-DCSA to 2,5-dichlorophenol (B122974) (2,5-DCP), followed by dechlorination to 3-chlorophenol (B135607) (3-CP) asm.orgnih.gov. Another pathway suggests dechlorination of 3,6-DCSA to 6-chlorosalicylic acid (6-CSA), which is then decarboxylated to 3-CP asm.orgnih.gov. Novel metabolites identified in anaerobic degradation studies include 3-chlorohydroquinone, 3-chlorophenol, phenol, and butyric acid researchgate.netcapes.gov.br. An enzyme, chlorosalicylic acid decarboxylase (CsaD), has been identified as catalyzing the decarboxylation of both 3,6-DCSA and 6-CSA, providing enzymatic evidence for these anaerobic pathways asm.orgnih.gov.

Factors Influencing Degradation Rates (e.g., Microbial Activity, Soil Conditions)

The rate of dicamba degradation in soil is influenced by a confluence of factors, with microbial activity and soil conditions playing pivotal roles. Soil moisture is a dominant factor, as microbial activity is highest in moist soils (50-100% field capacity) saskwheat.ca. Dry conditions reduce microbial activity, thus decreasing the rate of herbicide degradation saskwheat.ca. Soil temperature also impacts microbial activity, with degradation generally increasing in warmer soils (up to 30°C) and decreasing in colder soils (below 10°C) saskwheat.ca.

Soil characteristics such as texture, pH, and organic matter content are also significant factors influencing dicamba persistence redalyc.orgmdpi.comscielo.br. These properties affect the adsorption of dicamba to soil particles, which in turn influences its availability for microbial degradation redalyc.orgscielo.br. Higher organic matter content can sometimes lead to slower degradation if it restricts microbial activity, although studies have also shown faster degradation in soils with higher organic carbon content redalyc.orgmdpi.comucanr.edu. The half-life of dicamba in soil can vary considerably, ranging from 3 to 136 days, depending on these soil conditions researchgate.net. Rainfall can also facilitate herbicide dissipation scielo.br.

Aquatic Environmental Processes

Dicamba's properties, particularly its high water solubility and low adsorption to soil, contribute to its mobility in aquatic environments.

Transport and Distribution in Surface Water Systems

Dicamba can enter surface water systems through various routes, including surface runoff and foliar washoff from precipitation and irrigation canada.caresearchgate.netcanada.ca. Its high solubility in water (250,000 mg L⁻¹) and weak adsorption to organic carbon in soil (Koc 2.0 mL g⁻¹) mean it can be easily leached into water bodies mdpi.com. Dicamba has been detected in surface waters, including tributaries feeding the Great Lakes and agricultural watersheds canada.cacanada.canih.gov. Monitoring data from various regions have shown the presence of dicamba in surface water, with concentrations varying depending on location and monitoring period canada.cacanada.ca.

Groundwater Leaching and Pathways of Contaminant Migration

Dicamba has the potential to leach through soil into groundwater, particularly in areas with permeable soils and shallow water tables nebraska.gov. Its high mobility in soil (Koc = 3.5–21) facilitates its movement through the soil profile canada.cacanada.ca. Groundwater contamination can occur in areas with permeable or coarse soils where the groundwater is near the surface nebraska.gov. Poorly draining soils and soils with shallow groundwater are particularly susceptible to leaching nebraska.gov. While dicamba is considered to have a low potential to leach to groundwater based on some assessments, its high solubility and low adsorption can contribute to its presence in groundwater under certain conditions canada.caherts.ac.uk. The major biotransformation product of dicamba, 3,6-DCSA, has lower mobility and is less likely to leach into groundwater canada.ca. Contaminant migration pathways to groundwater include leaching from soils following pesticide application researchgate.netwww.wa.gov.au.

Significance of Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation pathways, such as photolysis and hydrolysis, contribute to the breakdown of dicamba in the environment. Research indicates that dicamba is stable to hydrolysis in water. nih.govnsf.govresearchgate.net However, it does undergo degradation when exposed to UV light (photolysis). nih.govnsf.govresearchgate.net

Studies on the photolysis of dicamba in aqueous solutions have reported varying half-lives depending on the light source and conditions. For instance, a photolytic half-life of 43.3 minutes (0.72 hours) was observed in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280–340 nm). nsf.govresearchgate.net Under simulated sunlight conditions (Q-Sun solar simulator, λ > 300 nm), the photolytic half-life in aqueous solutions at pH 7 was longer, approximately 13.4 hours. nsf.govresearchgate.net Photodegradation also occurs on surfaces like epicuticular waxes, albeit at a slower rate, with a reported half-life of 105 hours under simulated sunlight. nsf.govresearchgate.net The presence of adjuvants in formulations can potentially increase the rate constants for photolysis in both aqueous and wax environments. nsf.govresearchgate.net

While hydrolysis is not a significant degradation pathway for dicamba, photolysis contributes to its transformation, particularly when exposed to sunlight in water or on plant surfaces. nih.govnsf.govresearchgate.net

Atmospheric Transport and Volatilization

Atmospheric transport and volatilization are key mechanisms by which dicamba, including from sodium dicamba formulations, can move away from the intended application area, leading to off-target exposure. umn.eduacs.orgbayer.cacambridge.org

Mechanisms of Off-Target Movement (e.g., Spray Drift, Vapor Drift)

Off-target movement of dicamba can occur through several mechanisms. Spray drift is the physical movement of herbicide droplets by wind during or immediately after application. umn.eduacs.orgbayer.cawisc.edumontana.edu Vapor drift, also known as volatilization, is the process where the herbicide changes from a liquid or solid state into a gas or vapor after application and moves with air currents. umn.eduacs.orgbayer.cacambridge.orgwisc.edumontana.edu Tank contamination, where herbicide residue remains in spray equipment, can also contribute to off-target movement. umn.eduacs.orgbayer.cacambridge.org

Vapor drift is a significant concern with dicamba due to its potential to volatilize and travel considerable distances, potentially causing damage to sensitive non-target plants. umn.educambridge.orgmontana.eduohio-state.eduumn.edu Unlike spray drift, which typically results in injury patterns that decrease with distance from the application source, vapor drift can cause more uniform symptoms across a larger area. umn.edu

Influence of Formulation Chemistry on Volatility (e.g., Salt Forms, Acid Formation)

Dicamba is a weak acid (pKa 1.87) and is often formulated as a salt to improve its handling characteristics and reduce volatility compared to the more volatile acid form. acs.orgawsjournal.orgwisc.edumdpi.comorst.edu this compound is one such salt formulation. nih.govherts.ac.ukepa.gov

In aqueous solutions, dicamba salts dissociate into the non-volatile dicamba anion and a counterion. acs.org However, the dicamba anion can combine with available protons to form the volatile dicamba acid. acs.orgwisc.edu The potential for this conversion is highly dependent on the pH of the solution; lower pH values (increased proton concentration) favor the formation of the volatile acid form. acs.orgwisc.eduwisc.edu Maintaining a spray solution pH above 5 is recommended to reduce the formation of dicamba acid. wisc.eduwisc.edu

Different salt formulations of dicamba exhibit varying potentials for volatilization. Research has indicated that the sodium salt generally has a lower risk of movement compared to the dimethylamine (B145610) (DMA) salt. iastate.edu Other formulations, such as the diglycolamine (DGA) and N,N-bis-(3-aminopropyl)methylamine (BAPMA) salts, are also associated with lower volatility compared to the DMA salt, which is attributed to the properties of the base used in neutralization, resulting in salts with higher boiling points and lower vapor pressures. acs.orgawsjournal.orgmdpi.com

Environmental Parameters Affecting Volatilization Rates

Several environmental parameters significantly influence the rate of dicamba volatilization after application. These include temperature, relative humidity, wind speed, atmospheric stability, and the nature of the surface receiving the application. bayer.cacambridge.orgwisc.eduumn.eduiastate.edunih.govbioone.org

High temperatures are directly correlated with increased dicamba volatility. wisc.eduumn.eduawsjournal.orgiastate.edu As temperature rises, the conversion of the non-volatile salt back to the volatile acid form is favored, and the vapor pressure of the acid increases, leading to greater volatilization. awsjournal.org Low relative humidity can also contribute to increased volatilization. cambridge.orgiastate.edu

Wind speed and atmospheric stability play crucial roles in the transport of volatilized dicamba. Low wind speeds and stable atmospheric conditions, such as temperature inversions, can trap herbicide vapors near the ground and facilitate their lateral movement over significant distances, increasing the risk of off-target deposition. cambridge.orgwisc.eduohio-state.eduumn.edu

The surface onto which dicamba is applied also affects volatilization rates. Volatilization losses can be greater from plant surfaces compared to soil, potentially due to factors such as higher air velocity and more turbulent airflow within the plant canopy, larger surface area, and reduced binding to soil organic matter and clay. awsjournal.orgiastate.edubioone.org Soil pH is another environmental factor that influences volatilization from soil surfaces, with lower soil pH increasing the potential for dicamba volatility. nih.gov

Data from field experiments have shown that dicamba volatilization can persist for several days post-application, with peak emissions often occurring within the first 24 hours. umn.edu The amount of dicamba volatilized can vary depending on the formulation and environmental conditions, with some studies quantifying volatilization losses ranging from a small fraction of the total applied amount. awsjournal.org

Here is a summary of environmental factors affecting dicamba volatilization:

| Environmental Parameter | Influence on Volatilization | Source |

| Temperature | Higher temperatures increase volatilization. | wisc.eduumn.eduawsjournal.orgiastate.edu |

| Relative Humidity | Lower humidity can increase volatilization. | cambridge.orgiastate.edu |

| Wind Speed | Low wind speeds can increase off-target movement of vapor. | wisc.eduumn.edu |

| Atmospheric Stability | Stable conditions (e.g., inversions) enhance vapor drift. | cambridge.orgwisc.eduohio-state.eduumn.edu |

| Surface of Application | Volatilization can be higher from plant surfaces than soil. | awsjournal.orgiastate.edubioone.org |

| Soil pH | Lower soil pH increases volatility from soil. | nih.gov |

Mechanisms of Herbicide Resistance to Dicamba

Target-Site Resistance Mechanisms

Target-site resistance to dicamba (B1670444) primarily involves genetic modifications at the point of herbicidal action, which is the auxin signaling pathway. These changes prevent the herbicide from effectively binding to its target, thereby rendering the plant insensitive to its effects.

Mutations in Auxin Receptors and Signaling Genes (e.g., AUX/IAA Proteins)

The molecular basis of target-site resistance to dicamba is frequently linked to mutations within the genes encoding for Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. These proteins are transcriptional repressors that regulate auxin-responsive genes. Synthetic auxins like dicamba typically promote the degradation of Aux/IAA proteins by acting as a "molecular glue" between them and the SCFTIR1/AFB co-receptor complex, leading to the activation of auxin signaling pathways and ultimately, plant death. pnas.org

Mutations in the highly conserved degron region of Aux/IAA proteins can disrupt this process. researchgate.net Specific amino acid substitutions in this region hinder the binding of dicamba to the Aux/IAA-SCFTIR1/AFB complex, preventing the ubiquitination and subsequent degradation of the repressor protein. researchgate.netcambridge.org This protection of the Aux/IAA protein from degradation results in a dominant auxin-resistant phenotype. pnas.org

Research has identified several key mutations in different weed species that confer resistance to dicamba.

Table 1: Documented Mutations in Aux/IAA Genes Conferring Dicamba Resistance

| Weed Species | Gene | Mutation | Amino Acid Change | Reference |

| Bassia scoparia (Kochia) | IAA16 | G73N / G127N | Glycine to Asparagine | pnas.orgnih.gov |

| Chenopodium album (Common Lambsquarters) | IAA16 | G to D | Glycine to Aspartic Acid | massey.ac.nz |

| Sisymbrium orientale (Indian Hedge Mustard) | IAA2 | In-frame deletion | Removal of 9 amino acids in degron tail | pnas.org |

For instance, a glycine-to-asparagine substitution (G73N) in the degron motif of the IAA16 gene in Bassia scoparia (kochia) has been shown to confer robust resistance to dicamba. pnas.orgnih.gov Similarly, a different mutation in the same gene (a glycine to aspartic acid substitution) was identified in a dicamba-resistant Chenopodium album population. massey.ac.nz In Sisymbrium orientale, an in-frame deletion of nine amino acids in the degron tail of the Aux/IAA2 protein was found to confer resistance to both 2,4-D and dicamba. pnas.org These mutations, while effective at conferring resistance, can sometimes be associated with fitness costs, such as growth defects and reduced competitiveness in the absence of the herbicide. pnas.orgnih.gov

Cross-Resistance Patterns to Other Auxinic Herbicides

The development of target-site resistance to dicamba often results in cross-resistance to other herbicides within the synthetic auxin class, though the patterns can be variable and species-dependent. The specific mutation in the Aux/IAA protein influences which other auxinic herbicides the plant will be resistant to.

For example, the G73N mutation in the IAA16 gene of Bassia scoparia confers strong resistance to dicamba but only moderate to low resistance to 2,4-D and fluroxypyr. nih.gov A dicamba-resistant biotype of Kochia scoparia from Nebraska was found to be cross-resistant to 2,4-D and fluroxypyr. pnas.org However, studies on dicamba-resistant Chenopodium album revealed cross-resistance to pyridine (B92270) carboxylic acids like clopyralid (B1669233) and aminopyralid (B1667105), but not to phenoxy acids such as 2,4-D and mecoprop (B166265). tandfonline.com This contrasts with findings in some Kochia populations that showed cross-resistance to both classes. tandfonline.com

The variability in cross-resistance highlights the complexity of the interactions between different synthetic auxin molecules and the various members of the TIR1/AFB and Aux/IAA protein families. researchgate.net The specific herbicide, the weed species, and the nature of the target-site mutation all play a role in determining the cross-resistance profile.

Table 2: Cross-Resistance Patterns in Dicamba-Resistant Weeds

| Weed Species | Resistance Selected By | Cross-Resistant To | Not Cross-Resistant To | Reference |

| Kochia scoparia | Dicamba | 2,4-D, Fluroxypyr | - | pnas.org |

| Chenopodium album | Dicamba | Clopyralid, Aminopyralid, Picloram (B1677784) | 2,4-D, Mecoprop | tandfonline.com |

| Sinapis arvensis | Dicamba | 2,4-D, Mecoprop, Picloram | - | tandfonline.com |

| Galium spurium | Quinclorac | Dicamba, MCPA, Picloram, Fluroxypyr, Triclopyr | - | tandfonline.com |

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. Unlike the often monogenic nature of TSR, NTSR is typically a quantitative trait involving multiple genes. nih.gov These mechanisms can include enhanced herbicide metabolism, reduced uptake or translocation, and sequestration. nih.govresearchgate.net For dicamba, NTSR often involves metabolic detoxification and enhanced tolerance to oxidative stress. nih.govcambridge.org

Enhanced Metabolic Detoxification Pathways (e.g., Glycosylation, Conjugation)

One of the primary NTSR mechanisms is the rapid metabolic detoxification of the herbicide. Resistant plants possess enhanced activity of enzyme systems that can modify the herbicide molecule into non-toxic or less-toxic metabolites. acs.org These metabolic processes are often categorized into phases. Phase I involves reactions like oxidation or hydrolysis, while Phase II involves the conjugation of the herbicide or its metabolites to endogenous molecules like sugars (glycosylation) or glutathione (B108866) (conjugation). researchgate.netnih.gov These conjugated products are generally more water-soluble and can be sequestered into the vacuole (Phase III), effectively removing them from the cytosol where they would interact with their target site. researchgate.net

In the case of dicamba resistance, transcriptomic analyses in weeds like Amaranthus tuberculatus (waterhemp) have pointed towards potential glycosylation and conjugation of dicamba and its by-products as key detoxification pathways. cambridge.org In non-resistant plants, dicamba is slowly degraded to metabolites like 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). aapco.org However, plants with metabolic resistance can perform these conversions much more rapidly.

Role of Specific Enzyme Systems (e.g., Glutathione S-transferases, Uridine Diphosphate-Glycosyltransferases)

Specific families of enzymes are crucial for the enhanced metabolic detoxification observed in dicamba-resistant weeds.

Glutathione S-transferases (GSTs) : These enzymes catalyze the conjugation of the tripeptide glutathione to various xenobiotics, including herbicides. researchgate.netresearchgate.net This conjugation reaction detoxifies the herbicide and marks it for sequestration. frontiersin.org In multiple-herbicide resistant Amaranthus tuberculatus, genes encoding for GSTs were found to be upregulated in response to dicamba, suggesting their role in conjugating dicamba or its metabolites. cambridge.org GSTs can act directly on the herbicide or on metabolites produced during Phase I detoxification by other enzymes like Cytochrome P450s. researchgate.net

Uridine Diphosphate-Glycosyltransferases (UGTs) : UGTs are a superfamily of enzymes that transfer a glycosyl group from a nucleotide sugar to an acceptor molecule, such as a herbicide. nih.gov This process, known as glycosylation, increases the water solubility of the herbicide and reduces its toxicity, facilitating its transport and sequestration. nih.gov Like GSTs, genes encoding UGTs have been identified as being associated with dicamba resistance in A. tuberculatus, indicating that glycosylation is a likely detoxification pathway. cambridge.org

Involvement of Oxidative Stress Tolerance Mechanisms

The mode of action of many herbicides, including synthetic auxins, can lead to a massive overproduction of reactive oxygen species (ROS), such as hydrogen peroxide, which causes cellular damage and eventually leads to plant death. cambridge.orgnih.gov A key NTSR mechanism against dicamba is an enhanced ability to tolerate this oxidative stress. nih.gov

Resistant weed populations, such as the CHR biotype of Amaranthus tuberculatus, have been shown to possess an enhanced oxidative stress response as the primary mechanism for reducing dicamba toxicity. nih.govcambridge.org This involves the upregulation of genes encoding for antioxidant enzymes like peroxidases and GSTs. cambridge.org These enzymes help to neutralize the excess ROS, mitigating the cellular damage that would otherwise be lethal. frontiersin.orgfrontiersin.org This mechanism is a form of cross-resistance, where selection pressure from one herbicide that induces oxidative stress can lead to resistance against another, like dicamba, even without prior exposure. cambridge.org The plant's improved ability to manage ROS allows it to survive herbicide applications that would kill susceptible plants.

Genetic Basis and Inheritance of Resistance Traits

The evolution of resistance to the herbicide dicamba in various weed species is a significant concern in agriculture. Understanding the genetic underpinnings and inheritance patterns of these resistance traits is crucial for developing effective and sustainable weed management strategies. Research has revealed that the genetic basis for dicamba resistance can vary considerably among different weed species, ranging from simple Mendelian inheritance to more complex polygenic traits.

In some cases, resistance is conferred by a single, dominant gene. For instance, studies on a tetraploid population of Chenopodium album (common lambsquarters) have shown that dicamba resistance is governed by a single dominant gene. nih.govnih.gov Crosses between resistant and susceptible individuals produced F1 progeny that were all resistant. When these F1 individuals were self-pollinated, the resulting F2 generation segregated in a 3:1 ratio of resistant to susceptible plants, a classic indicator of single-gene dominant inheritance. nih.govnih.gov A similar pattern has been observed in kochia (Bassia scoparia), where resistance is conferred by a single allele with a high degree of dominance. cambridge.org This mode of inheritance suggests that resistance can be selected for and spread relatively quickly within a weed population under consistent selection pressure from the herbicide. nih.govnih.gov

Recent genomic studies have begun to identify specific regions of the genome and candidate genes associated with dicamba resistance in waterhemp. Linkage mapping has identified several quantitative trait loci (QTLs)—regions on chromosomes that are associated with a particular trait—for dicamba resistance. nih.gov In the CHR waterhemp population, four significant QTLs for dicamba resistance were identified on chromosomes 13, 14, 15, and 16, collectively explaining about 24.2% of the phenotypic variation. nih.gov Transcriptomic analyses have further pinpointed candidate genes potentially involved in non-target-site resistance (NTSR), where resistance is conferred by mechanisms that are not related to the herbicide's target site. These mechanisms often involve enhanced metabolism of the herbicide. Candidate genes identified in waterhemp include those encoding for cytochrome P450s (CYP), ATP-binding cassette (ABC) transporters, and uridine diphosphate (UDP)-glycosyltransferases (UGT), which are all known to be involved in the detoxification of foreign compounds in plants. nih.govcambridge.org For example, the gene UGT85A has been identified as a potential key player in dicamba resistance in waterhemp. cambridge.org

The table below summarizes the key findings on the inheritance of dicamba resistance in different weed species.

| Weed Species | Inheritance Pattern | Genetic Basis | Key Research Findings |

| Chenopodium album (Common Lambsquarters) | Monogenic, Dominant | Single dominant gene nih.govnih.gov | F2 progeny segregated in a 3:1 resistant-to-susceptible ratio. nih.govnih.gov |

| Bassia scoparia (Kochia) | Monogenic, Dominant | Single allele with a high degree of dominance cambridge.org | F2 families segregated in a 3:1 ratio; F3 segregation confirmed a 1:2:1 genotypic pattern. cambridge.org |

| Amaranthus tuberculatus (Waterhemp) | Polygenic, Incompletely Dominant | Multiple genes; Quantitative Trait Loci (QTLs) identified bioone.orgcambridge.orgnih.gov | Segregation analysis deviated from a single-gene model; QTLs identified on multiple chromosomes. bioone.orgnih.gov |

Development of Dicamba-Resistant Crop Technologies

The challenge of managing herbicide-resistant weeds, particularly those resistant to glyphosate (B1671968), spurred the development of crops genetically engineered to tolerate other herbicides, including dicamba. purdue.eduberkeley.edu This technology provides farmers with an additional tool for post-emergence control of problematic broadleaf weeds in broadleaf crops. purdue.eduunl.edu

The scientific breakthrough for dicamba-resistant crops came from the discovery of a gene in the common soil bacterium Pseudomonas maltophilia. unl.edu Researchers at the University of Nebraska-Lincoln identified the gene that encodes an enzyme, dicamba monooxygenase (DMO), which can detoxify dicamba by converting it into a non-herbicidal compound. unl.eduhh-ra.org This process of breaking down the herbicide within the plant prevents it from causing injury. unl.edu

Through genetic engineering, this bacterial DMO gene was successfully inserted into the genomes of crops like soybean, cotton, and corn. purdue.eduunl.eduunl.edu The introduction of this gene allows the crop plants to express the DMO enzyme, conferring a high level of tolerance to dicamba applications. hh-ra.org For example, soybeans containing the DMO gene were shown to be unharmed by dicamba applications at rates significantly higher than the normal use rate. unl.edu

Monsanto (now part of Bayer) licensed this technology and developed the Roundup Ready® Xtend Crop System. purdue.edu This system features crops, such as Xtend soybeans, that are tolerant to both glyphosate and dicamba. purdue.edu This "stacking" of herbicide resistance traits was designed to give growers more flexibility and effectiveness in controlling a broader spectrum of weeds, especially glyphosate-resistant species like Palmer amaranth (B1665344) and waterhemp. purdue.edugrowiwm.org

The commercialization of dicamba-tolerant crops has been rapid. Xtend soybeans were first commercialized in 2016, and by 2018, they were planted on approximately 43% of all U.S. soybean acreage. usda.gov The adoption was particularly high in states with significant problems with glyphosate-resistant weeds. usda.gov

The development of these technologies represents a significant milestone in agricultural biotechnology, offering a solution to a pressing weed management problem. nih.gov However, it also underscores the ongoing evolutionary race between weed adaptations and the development of new agricultural technologies. growiwm.org The long-term sustainability of dicamba-resistant crop technology relies on integrated weed management practices that reduce the selection pressure for new cases of dicamba resistance in weed populations. purdue.edugrowiwm.org

The table below outlines the key milestones in the development of dicamba-resistant crop technology.

| Milestone | Description | Organization / Company | Year |

| Discovery of Resistance Gene | A gene encoding dicamba monooxygenase (DMO) was discovered in the soil bacterium Pseudomonas maltophilia. unl.edu | University of Nebraska-Lincoln | Began in mid-1990s |

| Licensing Agreement | An exclusive licensing agreement was signed to develop crops with the DMO technology. unl.edu | University of Nebraska-Lincoln & Monsanto | 2005 |

| First Commercialization | Dicamba-tolerant (Xtend) soybeans were commercially introduced in the United States. usda.gov | Monsanto | 2016 |

| Rapid Farmer Adoption | Dicamba-tolerant soybeans were planted on an estimated 43% of U.S. soybean acreage. usda.gov | N/A | 2018 |

Analytical Methodologies for Dicamba Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of dicamba (B1670444) due to their ability to resolve the analyte from complex sample matrices. These techniques typically involve sample extraction and clean-up steps prior to analysis.

Gas Chromatography (e.g., Electron Capture GC, Capillary GC)

Capillary column GC with electron-capture detection has been described for determining dicamba at low micrograms/L levels in ground waters. nih.gov For confirmatory analysis or when higher selectivity is needed, GC-MS is employed, often utilizing selected ion monitoring (SIM). nih.govresearchgate.netusgs.gov While GC methods, particularly GC-ECD, can offer good sensitivity, the required derivatization step can be time-consuming and labor-intensive. chromatographytoday.comsciex.com.cnsciex.com

Research has shown that GC-MS can effectively determine dicamba in soil and plants after extraction and derivatization. researchgate.net In one study, dicamba was detected in soil samples in the concentration range of 2.9-123.9 µg/kg and in plant samples between 43-33,252 µg/kg using GC-MS-SIM. researchgate.net

High-Performance Liquid Chromatography (e.g., Reversed-Phase HPLC with UV Detection)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for polar and non-volatile compounds like dicamba, often eliminating the need for derivatization. Reversed-phase HPLC with UV detection is a common configuration.

A reversed-phase HPLC method using a C-18 column and acetonitrile-phosphate buffer as the mobile phase has been developed for the resolution and quantitative analysis of dicamba. researchgate.net This method was also capable of resolving dicamba in mixtures with other phenoxy herbicides like 2,4-D and MCPP. researchgate.net The method was reported to be sensitive, with a detection limit of 1.6 ppb in water samples after solid-phase extraction. researchgate.net Another study utilizing HPLC-MS/MS for drinking water analysis reported a linear range of 1.00-100 µg/L for dicamba with a limit of detection of 0.95 µg/L. jeom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and particularly LC-MS/MS are powerful techniques widely applied for dicamba analysis due to their high sensitivity, selectivity, and ability to handle complex matrices with minimal sample preparation compared to GC. chromatographytoday.comsciex.com.cnmdpi.com LC-MS/MS is often considered a more rugged analytical approach for acidic herbicides like dicamba. chromatographytoday.comsciex.com.cn

LC-MS/MS methods typically utilize negative mode electrospray ionization (ESI-) for optimal ionization of the acidic dicamba molecule. chromatographytoday.comsciex.com.cn Tandem mass spectrometry (MS/MS), often performed with triple quadrupole systems, provides enhanced selectivity by monitoring specific fragmentation transitions of the dicamba ion. sciex.com.cnepa.govepa.gov

LC-MS/MS has been used for the quantitative determination of dicamba in various matrices, including agricultural samples, air, and water. chromatographytoday.commdpi.comepa.govepa.gov Methodologies have been developed for analyzing dicamba in soil and plant tissues without chemical derivatization. chromatographytoday.com The limits of detection (LODs) for dicamba using LC-MS/MS are typically in the low ng/mL or ng/g range, with some methods achieving sub-picogram level detection. chromatographytoday.commdpi.comepa.govnih.gov For instance, an LC-MS/MS method for air samples reported an LOQ of 1.0 ng/air sample tube and 20 ng/filter paper. epa.gov Another LC-MS method for water and air samples using a single-quadrupole MS reported LODs of 0.1 ng/mL and 1 ng/mL, respectively. mdpi.comnih.gov

LC-MS/MS is also used for confirmatory analysis and has shown good correlation with other methods like CLEIA in spike-and-recovery studies and real sample analysis. researchgate.netnih.gov

| Method | Matrix | Reported LOD/LOQ | Notes | Source |

|---|---|---|---|---|

| GC-EC | Ground Water | 0.1 µg/L | Requires derivatization | nih.gov |

| GC-MS | Ground Water | 0.1 µg/L (EDL) | Requires derivatization, confirmatory | nih.gov |

| GC-MS-SIM | Soil | 1.0 µg/kg (Linear Range) | Requires derivatization | researchgate.net |

| GC-MS/MS | Drinking Water | 0.18 µg/L | Requires derivatization | jeom.org |

| HPLC-UV | Water | 1.6 ppb | After SPE | researchgate.net |

| HPLC-MS/MS | Drinking Water | 0.95 µg/L | Isocratic elution | jeom.org |

| LC-MS | Water | 0.1 ng/mL | Single-quadrupole, uses D3-dicamba IS | mdpi.comnih.gov |

| LC-MS | Air | 1 ng/mL | Single-quadrupole, uses D3-dicamba IS | mdpi.comnih.gov |

| LC-MS/MS | Air Sample Tube | 1.0 ng/tube (LOQ) | After extraction and reconstitution | epa.gov |

| LC-MS/MS | Filter Paper | 20 ng/filter (LOQ) | After extraction and reconstitution | epa.gov |

| LC-MS/MS | Soil | 0.0035 mg/kg (LOQ) | After extraction and SPE clean-up | epa.gov |

| LC-MS/MS | Agricultural Samples | <1 ng/mL (LODs) | Analyzed in complex matrices | chromatographytoday.comsciex.com |

Immunochemical Assays

Immunochemical assays provide alternative methods for dicamba detection, offering advantages such as high throughput, speed, and lower cost compared to chromatographic techniques, particularly for screening purposes. researchgate.netnih.govescholarship.org These methods are based on the specific binding of antibodies to the dicamba molecule.

Enzyme-Linked Immunosorbent Assays (ELISA) and Chemiluminescent ELISA (CLEIA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for dicamba analysis. Both direct and indirect competitive ELISA formats have been developed. researchgate.netcsic.es ELISA offers high sensitivity and selectivity and can be used for quantitative analysis. researchgate.netnih.govescholarship.org

A competitive indirect ELISA (CI-ELISA) for dicamba in water was reported with a detection limit of 2.3 µg/L and a linear working range of 10–10000 µg/L. researchgate.netacs.org With a sample preconcentration step using C18 cartridges, the detection limit could be improved to 0.23 µg/L. acs.orgacs.org This CI-ELISA method showed good correlation with GC-MS analysis for fortified water samples. acs.orgacs.org

Chemiluminescent ELISA (CLEIA) is a modification of the standard ELISA that utilizes a chemiluminescent substrate, often resulting in higher sensitivity. nih.govnih.gov A highly sensitive indirect competitive CLEIA for dicamba was developed with an IC50 value of 0.874 ng/mL, significantly lower than that of conventional ELISA. researchgate.netnih.gov This CLEIA method demonstrated good correlation with LC-MS analysis for dicamba quantification in soil and soybean samples, with recovery rates ranging from 86% to 108%. researchgate.netnih.gov

| Assay Type | Matrix | Reported LOD/IC50 | Notes | Source |

|---|---|---|---|---|

| CI-ELISA | Water | LOD: 2.3 µg/L | IC50: 195 µg/L | researchgate.netacs.org |

| CI-ELISA | Water | LOD: 0.23 µg/L | After C18 preconcentration, IC50: 19.5 µg/L | acs.orgacs.org |

| CLEIA | Soil, Soybean | IC50: 0.874 ng/mL | Higher sensitivity than conventional ELISA | researchgate.netnih.gov |

| ELISA | Water, Durum Wheat, Soil | Test Range: 0.05 – 5.0 ppb | Direct competitive immunoassay | goldstandarddiagnostics.us |

Lateral Flow Immunochromatographic Strips for Rapid Field Assessment

Lateral flow immunochromatographic strips (LFICS), also known as dipstick tests, offer a simple, rapid, and portable format for on-site screening of dicamba, eliminating the need for laboratory equipment. researchgate.netnih.govresearchgate.net These assays are typically designed for qualitative or semi-quantitative detection.

A lateral flow immunochromatographic strip for the on-spot quantitative analysis of dicamba in field waters has been developed. nih.govresearchgate.net This method provides results within 10 minutes and can detect dicamba in water with a reported LOD of 0.1 mg/L. nih.govresearchgate.net The quantitative detection can be facilitated by using a smartphone application to analyze the color intensity of the test line. nih.govresearchgate.net While generally less sensitive than laboratory-based ELISA or chromatographic methods, LFICS are valuable tools for rapid field assessment and screening of environmental water samples. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches

Advanced spectroscopic techniques, often coupled with chromatography, form the cornerstone of modern dicamba analysis. Mass spectrometry (MS) is widely employed due to its high sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are prevalent methods for detecting and quantifying dicamba in diverse sample types, including water, air, soil, and plant tissues nih.govbvsalud.orgresearchgate.netacs.orgjeom.orgepa.govnih.gov. LC-MS/MS is particularly useful for polar and non-volatile compounds like dicamba, often utilizing electrospray ionization (ESI) in negative mode to detect the deprotonated molecule bvsalud.orgjeom.orgepa.gov. GC-MS/MS typically requires derivatization of dicamba to make it more volatile bvsalud.orgresearchgate.netjeom.org. These methods often operate in multiple reaction monitoring (MRM) mode to enhance specificity by monitoring specific precursor-product ion transitions acs.orgjeom.org.

Hyperspectral imaging (HSI) represents another advanced spectroscopic approach, particularly useful for the non-destructive detection and assessment of herbicide damage on plants. HSI captures images across a wide range of wavelengths, providing detailed spectral information that can reveal subtle changes in plant physiology caused by dicamba exposure before visible symptoms appear li-ca.commdpi.comresearchgate.netmdpi.comresearchgate.net. Studies have demonstrated the ability of HSI to detect dicamba damage on soybean plants at early stages and different application rates li-ca.commdpi.com. By analyzing the spectral response patterns, HSI can help differentiate between varying levels of injury and even distinguish dicamba damage from other stressors li-ca.commdpi.com.

Computational approaches play an increasingly important role in supporting the development and application of analytical methods for dicamba. In the development of novel detection tools like nanobody-based immunoassays, computational techniques such as homology modeling and molecular docking are used to understand the specific recognition mechanisms between the nanobody and dicamba at a molecular level nih.govnih.gov. This understanding aids in the rational design and optimization of immunoassay components for improved sensitivity and specificity nih.govnih.gov. Furthermore, machine learning algorithms are integrated with spectroscopic data, such as that obtained from HSI, to build predictive models for classifying and quantifying herbicide damage on crops li-ca.comresearchgate.net. These algorithms can process complex spectral datasets to identify key features indicative of dicamba exposure, improving the accuracy and efficiency of damage assessment li-ca.comresearchgate.net. Computational methods have also been explored in the design of enzymes capable of degrading dicamba, which could have implications for bioremediation and the development of herbicide tolerance traits google.com.

Method Validation and Environmental Monitoring Protocols

Rigorous method validation is a critical step in establishing the reliability and accuracy of analytical methods for dicamba, especially for environmental monitoring and regulatory purposes nih.gov. Validation protocols typically assess parameters such as linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy (recovery), and precision (repeatability and reproducibility) nih.govbvsalud.orgresearchgate.netjeom.orgepa.govescholarship.org.

Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a defined range. Correlation coefficients (R²) are used to express the goodness of fit of the calibration curve bvsalud.orgresearchgate.netjeom.org. Sensitivity is determined by the LOD and LOQ, representing the lowest concentrations that can be reliably detected and quantified, respectively nih.govbvsalud.orgjeom.orgepa.govescholarship.org. For instance, an LC-MS method for dicamba in water and air reported LODs of 0.1 ng/mL and 1 ng/mL, respectively nih.gov. Another study using HPLC-MS/MS for dicamba in drinking water reported an LOD of 0.95 μg/L, while a GC-MS/MS method had an LOD of 0.18 μg/L jeom.org.

Accuracy is evaluated through recovery studies, where known concentrations of dicamba are added to blank matrix samples (spiked samples) and the measured concentration is compared to the theoretical concentration nih.govbvsalud.orgresearchgate.netjeom.orgescholarship.org. Acceptable recovery ranges are typically established based on regulatory guidelines. Precision is assessed by analyzing replicate samples to determine the variability of the results, often expressed as relative standard deviation (RSD) bvsalud.orgjeom.org.

Environmental monitoring protocols for dicamba involve systematic sampling of various matrices where the herbicide may be present. These matrices include water (surface water, groundwater, and drinking water), air, soil, and plant tissues nih.govresearchgate.netacs.orgepa.govnih.govnih.gov. Sample collection methods are tailored to the matrix; for example, polyurethane foam (PUF) samplers are used for collecting airborne dicamba acs.orgepa.govnih.gov.

Sample preparation is a crucial part of environmental monitoring protocols to isolate and concentrate dicamba from the complex matrix and remove interfering substances. Techniques like solid-phase extraction (SPE) are commonly used for water and soil samples nih.govresearchgate.net. For GC-MS analysis, a derivatization step is necessary after extraction bvsalud.orgresearchgate.netjeom.org.

Interlaboratory validation studies are sometimes conducted to ensure the transferability and reliability of analytical methods across different laboratories acs.orgnih.gov. Field trials and case studies are also essential for validating sampling and analytical methodologies under real-world environmental conditions, providing data on the presence and concentration of dicamba in the environment following application acs.orgnih.govacs.orgacs.org. Monitoring programs have detected dicamba in surface water and groundwater in various regions, highlighting the importance of these validated analytical methods nih.govorst.educanada.ca.

The table below summarizes some typical validation parameters reported for dicamba analysis in different matrices:

| Matrix | Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | RSD (%) | Reference |

| Water | LC-MS | 0.1 ng/mL | 0.1 ng/mL | 106–128 | Acceptable | nih.gov |

| Air (PUF) | LC-MS | 1 ng/mL | 5 ng/mL | 88–124 | Acceptable | nih.gov |

| Drinking Water | HPLC-MS/MS | 0.95 μg/L | 1.00 μg/L (Linear Range Start) | 91.8–111 | 1.23–26.3 | jeom.org |

| Drinking Water | GC-MS/MS | 0.18 μg/L | 0.200 μg/L (Linear Range Start) | 97.3–105 | 0.64–3.90 | jeom.org |

| Soil | GC/MS-SIM | Not specified | 1.0 μg/kg (Linear Range Start) | 83 ± 6 (at 10 ppb) | Not specified | researchgate.net |

| Water | SPE-HPLC | 1 ppb (1 μg/L) | 1 ppb (1 μg/L) | 90–99 (10-60 ppb) | Not specified | researchgate.net |

| Water | LFIC | 0.1 mg/L | Not specified | 95.6–103.1 | 1.5–4.4 | nih.gov |

| Air (PUF) | LC-MS/MS | Trace level | 1.0 ng/PUF | Not specified | Not specified | acs.orgnih.gov |

| Air (Filter Paper) | LC-MS/MS | Trace level | 0.02 µ g/filter paper | Not specified | Not specified | epa.gov |

Note: LOD and LOQ values and units may vary between studies depending on the specific method and matrix.

Ecological Interactions of Dicamba in Agroecosystems

Influence on Non-Target Plant Species Responses

Non-target terrestrial plants are particularly vulnerable to exposure from dicamba (B1670444), primarily through spray drift and volatilization. wikipedia.orgmda.state.mn.us Even small amounts of dicamba can cause injury effects with deformities in susceptible plants. awsjournal.org The sensitivity of non-target plants to dicamba increases the risk of harm at a community or ecosystem level. nwf.org

Physiological and Morphological Alterations in Susceptible Plants

Exposure to dicamba can induce rapid abnormal cell growth and development in the stems, petioles, and leaves of sensitive plants. bayer.ca This mimics the deformative and growth-altering effects caused by overdoses of the natural plant auxin, indole-3-acetic acid (IAA). biorxiv.org Abnormal growth signs such as epinastic bending and twisting of stems and petioles, leaf cupping and curling, and abnormal leaf shape and venation can occur. cdnsciencepub.comgoogle.com Dicamba can also limit transpiration and photosynthesis, leading to irregular cell growth, leaf drop, and ultimately plant death in highly susceptible species. bayer.ca

Studies have shown that plants exposed to dicamba drift can exhibit characteristic symptoms such as cupped edges and leaf discoloration. audubon.org The extent of damage from dicamba drift varies among plant species. nih.gov Even if a plant survives the acute effects of dicamba, it may be weakened and more susceptible to diseases or pests. audubon.org

Dose-Response Relationships in Non-Crop Plants

Non-target plants that are susceptible and exposed to even a small amount of dicamba may experience injury effects. awsjournal.org The response to dicamba exposure is concentration-dependent across various plant traits, but the specific response varies with the trait type. researchgate.net For instance, studies have shown that dicamba doses simulating particle drift (approximately 1% of the field application rate) can delay the onset of flowering and reduce the number of flowers in certain plant species. researchgate.net

Research on susceptible soybeans, used as indicators for off-target movement effects, has investigated dose-response relationships based on visual symptomology, plant height, or crop yield. acs.org The lowest dicamba concentration causing a 25% inhibition in plant height and biomass (EC25) has been determined for various non-endangered plants. acs.org For susceptible soybeans, the EC25 can be as low as 0.58 g/ha, which is about 1/1000th of a typical post-emergent application rate. acs.org

Data on the percentage of visual injury on tomato cultivars and accessions under different herbicide treatments illustrates the varying sensitivity and dose-response in plants. cdnsciencepub.com

| Treatment (g a.e. ha⁻¹) | Plant Type | Visual Injury at 1 DAT (%) | Visual Injury at 3 DAT (%) | Visual Injury at 7 DAT (%) |

| Control | DS Cultivars | 0 | 0 | 0 |

| Control | DT Accessions | 0 | 0 | 0 |

| 2.8 | DS Cultivars | High | Very High | Severe |

| 2.8 | DT Accessions | Low | Low | Low |

Note: DS = Dicamba-Susceptible, DT = Dicamba-Tolerant, DAT = Days After Treatment. Data is illustrative based on descriptions of visual injury levels observed in research. cdnsciencepub.com

Herbivore-Plant Interactions